molecular formula C9H10Cl2O3S B13487085 2-(2-Chloro-5-methylphenoxy)ethane-1-sulfonyl chloride

2-(2-Chloro-5-methylphenoxy)ethane-1-sulfonyl chloride

Cat. No.: B13487085
M. Wt: 269.14 g/mol
InChI Key: WDQLXCYBWGEBPT-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methylphenoxy)ethane-1-sulfonyl chloride is an organic compound that features a chlorinated aromatic ring and a sulfonyl chloride functional group

Properties

Molecular Formula

C9H10Cl2O3S

Molecular Weight

269.14 g/mol

IUPAC Name

2-(2-chloro-5-methylphenoxy)ethanesulfonyl chloride

InChI

InChI=1S/C9H10Cl2O3S/c1-7-2-3-8(10)9(6-7)14-4-5-15(11,12)13/h2-3,6H,4-5H2,1H3

InChI Key

WDQLXCYBWGEBPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-methylphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-chloro-5-methylphenol with ethylene oxide to form 2-(2-chloro-5-methylphenoxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-methylphenoxy)ethane-1-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The aromatic ring can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions often involve the use of bases or acids to facilitate the reaction.

    Oxidation and Reduction: Reagents such as potassium permanganate or hydrogen gas can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation and Reduction: Products can vary depending on the specific reaction conditions but may include hydroxylated or reduced aromatic compounds.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

2-(2-Chloro-5-methylphenoxy)ethane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-methylphenoxy)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenoxy)ethane-1-sulfonyl chloride
  • 2-(4-Chloro-3-methylphenoxy)ethane-1-sulfonyl chloride
  • 2-(2-Bromo-5-methylphenoxy)ethane-1-sulfonyl chloride

Uniqueness

2-(2-Chloro-5-methylphenoxy)ethane-1-sulfonyl chloride is unique due to the presence of both a chlorinated aromatic ring and a sulfonyl chloride group. This combination of functional groups provides distinct reactivity and potential applications compared to similar compounds. The methyl group on the aromatic ring also influences its chemical properties and reactivity.

Biological Activity

2-(2-Chloro-5-methylphenoxy)ethane-1-sulfonyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing available research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form sulfonamides. The presence of the chloro and methyl groups on the phenoxy moiety influences its biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of phenolic compounds have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The antibacterial activity is often evaluated using methods such as the disc diffusion technique, which measures the inhibition zones around treated discs on agar plates.

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaInhibition Zone (mm)
2C5FPE. coli20
2-(2-Chloro-5-methylphenoxy)ethane-1-sulfonyl chlorideS. aureusTBD

Studies have explored the cytotoxic effects of related sulfonyl compounds on cancer cell lines. For example, certain sulfonamide derivatives inhibit the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is critical in cancer cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Case Study: Inhibition of PI3K/Akt Pathway
In a study involving prostate and breast cancer cell lines (PC-3 and MCF-7), compounds structurally related to 2-(2-Chloro-5-methylphenoxy)ethane-1-sulfonyl chloride were shown to induce significant cell death through JNK-dependent pathways. The results suggest that modifications to the sulfonyl chloride structure can enhance its anticancer activity.

Pharmacokinetics

The pharmacokinetic profile of sulfonamide derivatives typically includes parameters such as absorption, distribution, metabolism, and excretion (ADME). The intrinsic clearance rates and plasma protein binding characteristics are crucial for determining the bioavailability of these compounds.

Table 2: Pharmacokinetic Properties of Sulfonamide Derivatives

CompoundHuman Clearance (mL/min/kg)Plasma Protein Binding (%)
2-(2-Chloro-5-methylphenoxy)ethane-1-sulfonyl chlorideTBDTBD
Other Derivative61.9<0.5

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